molecular formula C7H9NO B1604792 N-p-Tolylhydroxylamine CAS No. 623-10-9

N-p-Tolylhydroxylamine

Cat. No.: B1604792
CAS No.: 623-10-9
M. Wt: 123.15 g/mol
InChI Key: AGJOAIMUXIQLCN-UHFFFAOYSA-N
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Description

N-p-Tolylhydroxylamine, also known as N-(4-Methylphenyl)hydroxylamine, is an organic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . It is identified by CAS Registry Number 623-10-9 . This compound serves as a valuable building block and intermediate in sophisticated organic synthesis and pharmaceutical research. Its structure, characterized by the canonical SMILES string CC1=CC=C(C=C1)NO, features both a hydroxylamine functional group and a para-methylphenyl group, making it a versatile reagent for the preparation of more complex molecules . Key physical properties include a boiling point of approximately 231.9°C at 760 mmHg and a flash point of around 117.7°C . Researchers utilize this compound in the development of novel chemical entities and for method development in synthetic chemistry. It is strictly for research purposes and is not intended for diagnostic or therapeutic use. Proper handling procedures should be followed, and it is recommended to store the compound in a cool, dry environment.

Properties

IUPAC Name

N-(4-methylphenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-2-4-7(8-9)5-3-6/h2-5,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJOAIMUXIQLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211355
Record name Benzenamine, N-hydroxy-4-methyl-(9CI)
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-10-9
Record name N-(4-Methylphenyl)hydroxylamine
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URL https://commonchemistry.cas.org/detail?cas_rn=623-10-9
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Record name p-Tolylhydroxylamine
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Record name N-p-Tolylhydroxylamine
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Record name Benzenamine, N-hydroxy-4-methyl-(9CI)
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Record name P-TOLYLHYDROXYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5VQS7U9LZ
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Biological Activity

N-p-Tolylhydroxylamine, also known as 4-hydroxylaminotoluene, is an organic compound with significant biological activity. It is part of the hydroxylamine class of compounds, which are known for their diverse applications in chemistry and biology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound is characterized by its hydroxylamine functional group, which contributes to its reactivity and biological properties. Hydroxylamines are known to act as reducing agents and can participate in various biochemical reactions, including:

  • Enzyme Inhibition : Hydroxylamines can inhibit certain enzymes by modifying their active sites, which may lead to therapeutic effects in various diseases.
  • Metal Chelation : The compound can chelate metal ions, which is particularly relevant in the context of metal toxicity and bioremediation.
  • Radical Scavenging : this compound has shown potential as a radical scavenger, which may protect cells from oxidative stress.

1. Antioxidant Properties

This compound exhibits antioxidant activity by scavenging free radicals. This property is crucial for protecting cells from oxidative damage, which is implicated in various diseases such as cancer and neurodegeneration.

2. Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties against various pathogens. Its efficacy varies depending on the concentration and the type of microorganism.

3. Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes such as urease and peroxidases. This inhibition can be useful in treating conditions where these enzymes play a critical role.

Case Study 1: Antioxidant Activity

A study investigating the antioxidant properties of this compound found that it effectively reduced oxidative stress markers in vitro. The compound demonstrated a dose-dependent response in scavenging free radicals, suggesting its potential therapeutic role in oxidative stress-related diseases .

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against several bacterial strains. The results showed significant inhibition of growth for both Gram-positive and Gram-negative bacteria at specific concentrations, highlighting its potential as an antimicrobial agent .

Data Tables

PropertyDescription
Chemical FormulaC8H10N2O
Molecular Weight150.18 g/mol
SolubilitySoluble in water
Antioxidant ActivityEffective at reducing oxidative stress markers
Antimicrobial ActivityInhibits growth of various bacteria

Scientific Research Applications

N-p-Tolylhydroxylamine is a chemical compound with applications in various scientific research fields. It is used in the preparation of N-p-tolyl substituted hydroxamic acids, which are important due to their applications in analytical chemistry and biological science .

Synthesis and Characterization

This compound is used to prepare hydroxamic acids by coupling it with acid chloride in weakly alkaline media . These hydroxamic acids can then be characterized through elemental analyses and melting points .

Spectroscopic Analysis

Hydroxamic acids derived from this compound have been studied using ultraviolet (UV) and infrared (IR) spectroscopy to determine their structural characteristics . The absorption bands due to -OH, =CO, and -NO occur at 3250-3110, 1640-1610 and around 940 cm-1, respectively . The spectra of hydroxamic acid no. 1 and 2 were determined in carbontetrachloride .

Use as a Reagent

This compound is used as a reagent for vanadium . It is also used in the analysis of uranium at microgram and milligram levels in water .

Reduction of Nitroarenes

This compound can be formed as an intermediate in the selective reduction of nitroarenes to arylamines . It can also be produced through the chemo- and regio-selective semi-hydrogenation of nitroarenes using polystyrene-stabilized iridium nanoparticles as a catalyst . Additionally, it is involved in the selective photoinduced reduction of nitroarenes to N-arylhydroxylamines .

Application in Electrosynthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Ortho-, Meta-, and Para-Substituted Derivatives

The position of the methyl group on the phenyl ring significantly influences stability and reactivity. For example:

Compound Name Substituent Position Key Properties
N-p-Tolylhydroxylamine Para-methylphenyl Enhanced stability due to reduced steric hindrance; higher thermal resistance
N-o-Tolylhydroxylamine Ortho-methylphenyl Lower stability due to steric clashes between methyl and hydroxylamine groups
N-m-Tolylhydroxylamine Meta-methylphenyl Moderate reactivity and intermediate stability

Research Insight : Para-substituted derivatives like this compound exhibit superior stability in synthetic applications compared to ortho and meta isomers, as observed in nitro-substituted analogs (e.g., N-(p-nitrophenyl)hydroxylamine) .

Functional Group Variations: Alkyl vs. Aryl Hydroxylamines

Hydroxylamine derivatives with alkyl or aryl substituents differ in solubility, reactivity, and applications:

Compound Name Structure Key Differences
This compound Aryl-substituted (p-tolyl) Aromatic conjugation stabilizes the molecule; used in redox catalysis
N-Propylhydroxylamine HCl Alkyl-substituted (propyl) Higher solubility in polar solvents; used as a pharmaceutical intermediate
N-Phenylhydroxylamine Simple aryl (phenyl) Lower steric bulk but reduced stability compared to p-tolyl derivatives

Research Insight : Aryl-substituted hydroxylamines like this compound are preferred in catalysis and polymer stabilization, while alkyl derivatives are more common in drug synthesis due to their solubility .

Enantiomeric and Stereochemical Variants

Chiral hydroxylamine derivatives demonstrate distinct biological activities:

Compound Name Configuration Unique Properties
This compound Achiral Broad reactivity in non-stereoselective reactions
(R)-N-(1-Phenylethyl)hydroxylamine oxalate R-enantiomer Higher antimicrobial activity compared to S-enantiomer

Research Insight : While this compound lacks chirality, stereochemical variations in related compounds (e.g., phenethyl derivatives) highlight the importance of enantiopurity in biological applications .

Substituted Aromatic Derivatives: Nitro and Heterocyclic Analogs

Electron-withdrawing or donating groups on the aromatic ring alter reactivity:

Compound Name Substituent Key Differences
This compound Methyl (electron-donating) Facilitates electrophilic substitution; used in polymer chemistry
N-(o-Nitrophenyl)hydroxylamine Nitro (electron-withdrawing) Higher acidity; used in explosives detection
N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine Thiophene ring Enhanced redox activity in battery materials

Research Insight : Electron-donating groups (e.g., methyl in this compound) improve thermal stability, whereas electron-withdrawing groups (e.g., nitro) increase oxidative reactivity .

Preparation Methods

Reduction of p-Nitrotoluene

The most widely reported and reliable method for preparing N-p-Tolylhydroxylamine involves the partial reduction of p-nitrotoluene. This approach is well-established and forms the foundation for subsequent synthetic transformations.

  • Process Description:

    • p-Nitrotoluene is subjected to partial reduction using zinc dust in the presence of ammonium chloride as a reducing agent.
    • The reaction is typically carried out under controlled temperature conditions to avoid over-reduction to p-toluidine.
    • The product, this compound, is isolated by extraction and purification steps.
  • Reaction Scheme:
    $$
    \text{p-Nitrotoluene} \xrightarrow[\text{NH}_4Cl]{\text{Zn dust, partial reduction}} \text{this compound}
    $$

  • Key References:

    • This method is described in detail in various studies including the preparation of hydroxamic acids where this compound is the precursor.
    • The University of Thi-Qar Journal also confirms this method as the standard preparation route.

Experimental Conditions and Optimization

  • Temperature Control: Maintaining the reaction temperature at or below 0°C during acid chloride addition is essential to prevent hydrolysis and side reactions.
  • Stoichiometry: Equimolar amounts of this compound and acid chloride yield the purest products.
  • Reaction Time: Gradual addition over 50-90 minutes with continuous stirring is optimal.
  • Workup: Triturating the product with saturated sodium bicarbonate solution removes acidic impurities.

Summary Table of Preparation Methods and Conditions

Preparation Step Conditions Reagents/Materials Yield (%) Notes
Partial reduction of p-nitrotoluene Zn dust, NH4Cl, controlled temp. p-Nitrotoluene, Zn dust, NH4Cl Not specified Standard method for this compound synthesis
Coupling with acid chloride 0°C, diethyl ether, NaHCO3 (aq) This compound, acid chloride 60-90 Slow addition, mechanical stirring, purification needed
Purification Recrystallization from benzene/petroleum ether Crude hydroxamic acid Removes impurities, improves yield and purity

Research Findings and Spectral Characterization

  • Spectral Data: The synthesized this compound and its derivatives show characteristic IR bands for -OH (around 3300 cm⁻¹), C=O (1640-1610 cm⁻¹), and aromatic C=C stretches.
  • UV-Vis Spectra: The compounds exhibit benzenoid absorption bands influenced by solvent polarity.
  • Stability: Alkaline solutions of hydroxamic acids derived from this compound are unstable and undergo color changes within hours, indicating the need for careful handling.
  • Melting Points: Crystalline products have melting points typically in the range of 140-160°C depending on the derivative.

Additional Notes

  • The reduction method is preferred over alternative routes due to its simplicity and high selectivity.
  • Excess acid chloride leads to di-substituted impurities; excess hydroxylamine causes decomposition products.
  • Low temperature and slow reagent addition are critical to optimize yield and purity.
  • The compound serves as a precursor in advanced syntheses such as calixarene hydroxamic acids and isoxazole derivatives.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-p-Tolylhydroxylamine in laboratory settings?

  • Methodological Answer : Follow safety descriptors S22 ("Do not breathe dust") and S24/25 ("Avoid contact with skin and eyes") as outlined in safety data sheets. Use fume hoods, PPE (gloves, lab coats, goggles), and conduct a risk assessment prior to handling. Store in airtight containers away from oxidizers and heat sources. Reference institutional guidelines (e.g., NIH) for hazard mitigation .

Q. How can researchers ensure reproducibility when synthesizing This compound?

  • Methodological Answer : Document all experimental parameters (e.g., temperature, solvent ratios, catalysts) using NIH preclinical reporting guidelines. Validate purity via HPLC or NMR and cross-check against NIST-standardized spectral libraries . Include a stepwise protocol in supplementary materials to address variability in reaction yields .

Q. What are the primary storage conditions to prevent degradation of This compound?

  • Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C. Monitor stability using periodic FT-IR or UV-Vis spectroscopy to detect oxidation or hydrolysis. Reference stability data from NIST thermodynamic tables for optimal conditions .

Q. What are the key steps in characterizing the purity of This compound using chromatographic techniques?

  • Methodological Answer : Employ reverse-phase HPLC with a C18 column and UV detection at 254 nm. Calibrate using certified reference materials (CRMs) and validate results with mass spectrometry (LC-MS). Report retention times, peak symmetry, and limit of detection (LOD) in metadata .

Advanced Research Questions

Q. How should conflicting spectroscopic data on This compound’s structure be resolved?

  • Methodological Answer : Perform comparative analysis using high-resolution NMR (e.g., 2D-COSY, HSQC) to resolve signal overlap. Cross-validate with X-ray crystallography if crystalline derivatives are available. Use NIST’s spectral database to reconcile discrepancies in peak assignments . Apply multivariate statistical models to identify outliers in datasets .

Q. What strategies are effective in analyzing the thermodynamic stability of This compound under varying conditions?

  • Methodological Answer : Conduct differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Use NIST/TRC Web Thermo Tables to compare experimental enthalpy values with literature data. Model degradation pathways via DFT calculations (e.g., Gaussian software) to predict activation energies .

Q. How can researchers design experiments to investigate reaction mechanisms involving This compound as an intermediate?

  • Methodological Answer : Employ isotopic labeling (e.g., deuterium or ¹⁵N) to track reaction pathways. Use stopped-flow kinetics to measure transient intermediates. Integrate computational tools (e.g., Gaussian, ORCA) to simulate transition states. Validate hypotheses using in-situ FT-IR or Raman spectroscopy .

Q. What computational methods are validated for predicting the reactivity of This compound in novel reactions?

  • Methodological Answer : Apply density functional theory (DFT) with B3LYP/6-31G* basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Cross-reference predictions with experimental kinetic data (e.g., Arrhenius plots). Use AI-driven literature tools to identify analogous reactions in peer-reviewed databases .

Data Presentation and Analysis

Table 1 : Key Physicochemical Properties of This compound (NIST Data)

PropertyValueMethodReference
Melting Point98–102°CDSC
λmax (UV-Vis)275 nm (ε = 1,200 M⁻¹cm⁻¹)Spectrophotometry
Thermodynamic StabilityΔHf = 45.2 kJ/molCalorimetry/DFT

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-p-Tolylhydroxylamine
Reactant of Route 2
N-p-Tolylhydroxylamine

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